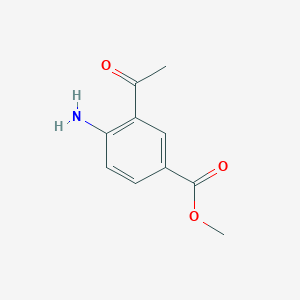

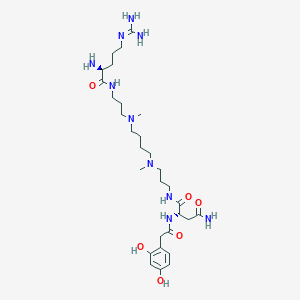

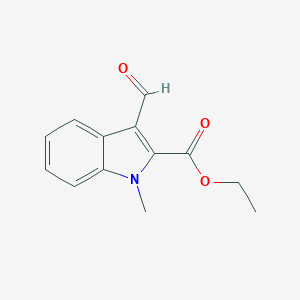

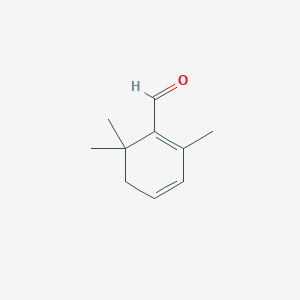

Ethyl 3-formyl-1-methyl-1H-indole-2-carboxylate

Overview

Description

Synthesis Analysis

The synthesis of related indole derivatives often involves multi-step reactions that incorporate functional groups into the indole core. For instance, ethyl 1-acetyl-1H-indole-3-carboxylate can be synthesized by acetylation of ethyl 1H-indole-3-carboxylate, showcasing a method to introduce acyl groups into the indole framework (Siddiquee et al., 2009). Additionally, three-component tandem reactions involving acid chlorides, terminal alkynes, and ethyl 2-amino-1H-indole-3-carboxylates have been employed for the synthesis of pyrimido[1,2-a]indoles, demonstrating the compound's utility in constructing more complex heterocycles (Gupta et al., 2011).

Molecular Structure Analysis

The molecular structure of indole derivatives is characterized by the presence of a planar aromatic ring system. In ethyl 1-acetyl-1H-indole-3-carboxylate, for example, the aromatic ring system is essentially planar, with minimal deviation from planarity, illustrating the rigidity and planar nature of such compounds (Siddiquee et al., 2009).

Chemical Reactions and Properties

Indole derivatives participate in various chemical reactions, highlighting their reactivity and functional versatility. The Friedel-Crafts acylation, for instance, allows for the acylation at specific positions on the indole nucleus, enabling the introduction of various acyl groups and the construction of complex molecules (Tani et al., 1990). Similarly, the transformation of sulfomethyl groups to formyl functions in the synthesis of formyl-indole derivatives demonstrates the compound's adaptability in synthetic chemistry (Pete et al., 2006).

Physical Properties Analysis

The physical properties of ethyl 3-formyl-1-methyl-1H-indole-2-carboxylate and related compounds, such as solubility, melting point, and crystal structure, are crucial for their application in synthesis and material science. The crystal structure, for example, is influenced by various intermolecular interactions, including C—H⋯O and π⋯π stacking interactions, which determine the compound's solid-state organization (Siddiquee et al., 2009).

Chemical Properties Analysis

The chemical properties, such as reactivity towards nucleophiles and electrophiles, acid and base stability, and redox behavior, define the scope of ethyl 3-formyl-1-methyl-1H-indole-2-carboxylate in synthetic applications. Its ability to undergo reactions like the Friedel-Crafts acylation, cyclocondensation, and various other transformations highlights its chemical versatility and importance in organic synthesis (Tani et al., 1990).

Scientific Research Applications

Intermediate for Synthesis : Ethyl 3-(ethynyl)-2-(ethoxycarbonyloxy)indole-1-carboxylates are recognized as promising intermediates in the synthesis of dimeric intermediate allenes, highlighting their utility in complex organic syntheses (Beccalli, Marchesini, & Pilati, 1994).

Functionalization with Selenium Dioxide : A study demonstrated the potential of methyl 3-acetyl-5-[(methoxycarbonyl)amino]-2-methyl-1H-indole-1-carboxylate for functionalization with selenium dioxide, leading to the production of 1,2,3-selenadiazole and 2,3 (Velikorodov, Ionova, Shustova, & Stepkina, 2016).

Synthetic Method for Preparing 5-Formyl-1H-indole-2-carboxylates : A novel method for preparing 5-formyl-1H-indole-2-carboxylates using the CH2SO3H functionality as a masking formyl group was demonstrated, offering potential applications in organic synthesis and drug discovery (Pete, Parlagh, & Tőke, 2003).

Synthesis of Indole Derivatives : Friedel-Crafts acylation of ethyl 1H-indole-2-carboxylate allows for the synthesis of various indole derivatives with regioselectivity, showcasing its versatility in chemical synthesis (Tani et al., 1990).

Anti-Hepatitis B Virus Activity : Ethyl 5-hydroxy-1H-indole-3-carboxylate displayed significant anti-hepatitis B virus activity, proving more potent than the positive control lamivudine (Zhao, Zhao, Chai, & Gong, 2006).

Chlorination of Indole Derivatives : Chlorination of indole derivatives with ethyl N,N-dichlorocarbamate produces 3,3,5-trichlorooxindole and methyl indole-2-carboxylate yields methyl-3,5-dichlorooxindole, illustrating its use in chlorination reactions (Muchowski, 1970).

Carboxylation, Ethoxycarbonylation, and Carbamoylation of Indoles : Me2AlCl-mediated carboxylation, ethoxycarbonylation, and carbamoylation of indoles under CO2 pressure produce 1-substituted indole-3-carboxylic acids in good to excellent yields, suggesting applications in pharmaceuticals and nutraceuticals (Nemoto et al., 2016).

properties

IUPAC Name |

ethyl 3-formyl-1-methylindole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3/c1-3-17-13(16)12-10(8-15)9-6-4-5-7-11(9)14(12)2/h4-8H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZNCZFAUVNDYFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2N1C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-formyl-1-methyl-1H-indole-2-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Pyrrolo[1,2-a]pyrazine-1,4-dione, 3-ethylidenehexahydro-, (3Z,8aS)-(9CI)](/img/structure/B46824.png)